molecular formula C13H22N4O4S B1678809 Ranitidine-N-oxide CAS No. 73857-20-2

Ranitidine-N-oxide

Cat. No. B1678809
CAS RN: 73857-20-2
M. Wt: 330.41 g/mol
InChI Key: PPCOGEBVJJMLBW-UKTHLTGXSA-N
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Description

Ranitidine N-oxide is a metabolite of the histamine antagonist drug ranitidine, which is prescribed for the treatment of duodenal and gastric ulcers .


Molecular Structure Analysis

The chemical formula of Ranitidine N-oxide is C13H22N4O4S with an average molecular weight of 330.4 g/mol .


Chemical Reactions Analysis

Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) under various simulated gastric conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .

Scientific Research Applications

Metabolism and Drug Delivery

Ranitidine is metabolized by colonic bacteria, with metabolism occurring via cleavage of an N-oxide bond within the molecule. This process impacts drug delivery and absorption in the colon. For instance, Basit and Lacey (2001) explored ranitidine's in vitro stability to colonic bacteria, finding significant metabolism of the drug by colonic bacteria, suggesting implications for drug delivery from the colon (Basit & Lacey, 2001).

Environmental Impact and Photocatalysis

Research by Zou et al. (2020) indicates that MoS2/RGO composites can effectively degrade ranitidine, reducing its potential to form NDMA (N-nitrosodimethylamine), a carcinogenic disinfection by-product. This study underscores the importance of photocatalysis in treating ranitidine-contaminated water and minimizing environmental impact (Zou, Zhang, Zhao, & Zhang, 2020).

Health Implications of Ranitidine

A study by Zeng and Mitch (2016) revealed that oral intake of ranitidine significantly increases urinary excretion of NDMA, a potent carcinogen. This study suggests a need to evaluate the health risks associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).

Oxidation and Enzymatic Processing

Chung et al. (2000) investigated the oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450, identifying the crucial role of these enzymes in metabolizing ranitidine. This research is significant for understanding ranitidine's metabolism and its interactions within the human body (Chung, Park, Roh, Lee, & Cha, 2000).

Advanced Oxidation Processes

The study by Olvera-Vargas et al. (2014) on the degradation of ranitidine using electrochemical advanced oxidation processes highlights the potential for complete mineralization of ranitidine. This study offers insights into effective methods for removing ranitidine from water sources (Olvera-Vargas, Oturan, Brillas, Buisson, Esposito, & Oturan, 2014).

Safety And Hazards

Ranitidine N-oxide should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust and aerosols should be avoided and non-sparking tools should be used .

properties

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVUWAHTQPQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891465
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranitidine-N-oxide

CAS RN

73857-20-2
Record name Ranitidine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73857-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranitidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANITIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
PF Carey, LE Martin, MB Evans - Chromatographia, 1984 - Springer
… -phase ion-pair method for the determination of ranitidine, ranitidine-N-oxide, ranitidine-S-oxide and … acid and ranitidine-N-oxide in urine and faeces from patients treated with ranitidine. …
Number of citations: 16 link.springer.com
PJ Eddershaw, AP Chadwick, DM Higton… - Xenobiotica, 1996 - Taylor & Francis
… Metabolism of ranitidine produces ranitidine-N-oxide, N-desmethylranitidine, ranitidine-S-… (I), N-desmethylranitidine (IV), ranitidine-N-oxide (V) and the furoic acid analogue of ranitidine (…
Number of citations: 19 www.tandfonline.com
MS Lant, LE Martin, J Oxford - Journal of Chromatography A, 1985 - Elsevier
… The analysis of ranitidine and three of its metabolites, ranitidine-N-oxide, ranitidine-S-oxide and desmethylranitidine, using a liquid chromatograph coupled to a mass spectrometer via a …
Number of citations: 42 www.sciencedirect.com
WG Chung, CS Park, HK Roh, WK Lee… - The Japanese Journal of …, 2000 - jstage.jst.go.jp
… Thus, urinary contents of ranitidine N—oxide can be used as … ranitidine metabolites, ranitidine N—oxide produced by … Thus, measuring the amount of ranitidine N-oxide present in …
Number of citations: 87 www.jstage.jst.go.jp
T Prueksaritanont, N Sittichai, S Prueksaritanont… - … of Chromatography B …, 1989 - Elsevier
… determination of ramtidine and its metabolites, ranitidine N-oxide, ranitidine S-oxide and … 10 and 4 ng/ml for ranitidine, ranitidine N-oxide, ranitidine S-oxide and desmethylranitidine, …
Number of citations: 37 www.sciencedirect.com
DM Cross, JA Bell, K Wilson - Xenobiotica, 1995 - Taylor & Francis
… Isolated hepatocytes from the male and female dog and male Wistar and random hooded rat metabolized ranitidine to ranitidine N-oxide, ranitidine S-oxide, desmethylranitidine and two …
Number of citations: 14 www.tandfonline.com
LE Martin, J Oxford, RJN Tanner - Journal of Chromatography A, 1982 - Elsevier
… and ranitidineN-oxide per millilitre of methanol ~3s prepxed. and 10 ~1 o! this solution Rere injected on to the column for HPLC and HPLC-IMS analysis. … and ranitidine-N-oxide. …
Number of citations: 43 www.sciencedirect.com
JH Kang, WG Chung, KH Lee, CS Park… - Pharmacogenetics …, 2000 - journals.lww.com
A non-invasive urine analysis method to determine the in-vivo flavin-containing monooxygenase (FMO) activity catalysing N-oxidation of ranitidine (RA) was developed and used to …
Number of citations: 76 journals.lww.com
MS Smith, J Oxford, MB Evans - Journal of Chromatography A, 1994 - Elsevier
… Ranitidine, ranitidine S-oxide, ranitidine N-oxide and … phase, especially ranitidine and ranitidine N-oxide, which were … S-oxide (2), ranitidine N-oxide (3) and desmethyl ranitidine (4) on …
Number of citations: 36 www.sciencedirect.com
P Ballard, B Law - Journal of pharmaceutical and biomedical analysis, 1990 - Elsevier
… 2, the capacity factor of ranitidine N-oxide was predicted from that of the parent compound. … predicted and actual k' values for ranitidine Noxide are not as close as would have been …
Number of citations: 1 www.sciencedirect.com

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